molecular formula C11H16O2 B14323260 2-(4-Methylpent-4-enoyl)cyclopentan-1-one CAS No. 106130-88-5

2-(4-Methylpent-4-enoyl)cyclopentan-1-one

Cat. No.: B14323260
CAS No.: 106130-88-5
M. Wt: 180.24 g/mol
InChI Key: RCWXDJRFXCAEHF-UHFFFAOYSA-N
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Description

2-(4-Methylpent-4-enoyl)cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a 4-methylpent-4-enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpent-4-enoyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the Claisen condensation reaction, where an ester and a ketone react in the presence of a strong base to form a β-keto ester, which is then decarboxylated to yield the desired product . Another method involves the Pauson-Khand reaction, which uses alkenes, alkynes, and carbon monoxide to form cyclopentenones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpent-4-enoyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are used under various conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated compounds, amines.

Scientific Research Applications

2-(4-Methylpent-4-enoyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylpent-4-enoyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpent-4-enoyl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

106130-88-5

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-(4-methylpent-4-enoyl)cyclopentan-1-one

InChI

InChI=1S/C11H16O2/c1-8(2)6-7-11(13)9-4-3-5-10(9)12/h9H,1,3-7H2,2H3

InChI Key

RCWXDJRFXCAEHF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC(=O)C1CCCC1=O

Origin of Product

United States

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